molecular formula C11H9FN2O2S2 B2574465 S-(2-((6-fluorobenzo[d]thiazol-2-yl)amino)-2-oxoethyl) ethanethioate CAS No. 955715-09-0

S-(2-((6-fluorobenzo[d]thiazol-2-yl)amino)-2-oxoethyl) ethanethioate

Cat. No.: B2574465
CAS No.: 955715-09-0
M. Wt: 284.32
InChI Key: UNLXSYDNSXWCRM-UHFFFAOYSA-N
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Description

S-(2-((6-Fluorobenzo[d]thiazol-2-yl)amino)-2-oxoethyl) ethanethioate is a benzothiazole-derived compound featuring a 6-fluoro substituent on the benzo[d]thiazole ring, an amino-oxoethyl linker, and an ethanethioate (S-acetyl) functional group. The ethanethioate group may act as a leaving group or participate in thiol-exchange reactions, impacting reactivity and pharmacokinetics.

Properties

IUPAC Name

S-[2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl] ethanethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2S2/c1-6(15)17-5-10(16)14-11-13-8-3-2-7(12)4-9(8)18-11/h2-4H,5H2,1H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNLXSYDNSXWCRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC(=O)NC1=NC2=C(S1)C=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(2-((6-fluorobenzo[d]thiazol-2-yl)amino)-2-oxoethyl) ethanethioate typically involves multiple steps. One common method starts with the preparation of 2-amino-6-fluorobenzothiazole, which is then reacted with ethyl chloroformate to form an intermediate compound. This intermediate is further reacted with ethanethiol under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to ensure the purity and structural integrity of the final product .

Chemical Reactions Analysis

Hydrolysis of the Thioacetate Group

The thioester moiety (–SCOCH₃) undergoes hydrolysis under acidic or alkaline conditions, yielding a free thiol (–SH) or carboxylic acid (–COOH). This reactivity is critical for prodrug activation or metabolic pathways:

Reaction Conditions Products Catalysts/Notes
Aqueous HCl (pH < 2)2-((6-Fluorobenzo[d]thiazol-2-yl)amino)-2-oxoethanethiol + acetic acidAcid-catalyzed cleavage
NaOH (pH > 10)2-((6-Fluorobenzo[d]thiazol-2-yl)amino)-2-oxoacetic acid + methanethiolBase-mediated saponification

Mechanistic Insight :
The thioester’s electrophilic carbonyl carbon is susceptible to nucleophilic attack by water or hydroxide ions, leading to bond cleavage. The electron-withdrawing fluorine on the benzothiazole ring enhances the electrophilicity of adjacent functional groups .

Nucleophilic Aromatic Substitution (NAS) at the Benzothiazole Ring

The 6-fluoro substituent on the benzothiazole ring facilitates NAS reactions, particularly at the 2-position (adjacent to the sulfur atom), due to the electron-deficient nature of the heterocycle:

Reagent Reaction Product
Ammonia (NH₃)Displacement of fluorine2-Amino-6-fluorobenzo[d]thiazole derivative
Thiophenol (PhSH)Substitution with thiolate2-(Phenylthio)-6-fluorobenzo[d]thiazole analog

Key Factors :

  • Temperature : Reactions typically require heating (80–120°C) in polar aprotic solvents (e.g., DMF) .

  • Catalysts : Piperidine or K₂CO₃ enhances reaction rates .

Coordination with Metal Ions

The amide (–NHCO–) and thiolate (–S⁻) groups enable chelation with transition metals, forming complexes with potential bioactivity:

Metal Ion Complex Structure Application
Vanadium(IV)Oxidovanadium(IV)-benzothiazole complexAntimicrobial agents
Copper(II)Square-planar Cu(II)-thiolate coordinationCatalytic or redox-active materials

Research Findings :

  • Vanadium complexes of structurally related benzothiazoles demonstrate DNA-binding affinity and antioxidant activity .

  • Copper complexes may catalyze oxidative coupling reactions .

Condensation Reactions at the Amide Group

The amide nitrogen participates in Schiff base formation or urea derivatization under mild conditions:

Reagent Product Biological Relevance
Aldehydes (RCHO)Imine-linked conjugatesEnhanced enzyme inhibition
Isocyanates (RNCO)Urea derivativesImproved solubility/pharmacokinetics

Example :
Reaction with 2-methoxybenzaldehyde yields a Schiff base analog studied for MAO-B inhibition (relevant to neurodegenerative diseases) .

Oxidation and Reduction Reactions

  • Oxidation : The thioether (–S–) in the benzothiazole ring oxidizes to sulfoxide (–SO–) or sulfone (–SO₂–) using H₂O₂ or mCPBA .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the thioester to a thiol (–SH) or the benzothiazole ring to a dihydro derivative .

Biological Interactions

The compound’s thioacetate and benzothiazole moieties contribute to enzyme inhibition via:

  • Covalent modification of active-site thiols (e.g., in cysteine proteases) .

  • Intercalation into DNA or RNA, disrupting replication .

Supporting Data :

  • Derivatives of 6-fluorobenzo[d]thiazole exhibit IC₅₀ values of 8–15 µM against urease and acetylcholinesterase .

  • Thioacetate-bearing analogs show selectivity for butyrylcholinesterase (BChE) over acetylcholinesterase (AChE) .

Scientific Research Applications

Biological Activities

Anticancer Properties
Benzothiazole derivatives, including S-(2-((6-fluorobenzo[d]thiazol-2-yl)amino)-2-oxoethyl) ethanethioate, are known for their potential anticancer activities. The compound has been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. In vitro studies suggest that this compound may target specific oncogenic pathways, making it a candidate for further development in cancer therapeutics.

Antimicrobial Effects
The compound exhibits significant antimicrobial properties by targeting quorum sensing pathways in bacteria. This mechanism disrupts bacterial communication and biofilm formation, which are critical for bacterial virulence. The inhibition of these pathways can lead to enhanced effectiveness of existing antibiotics and may reduce the incidence of antibiotic resistance.

Anti-inflammatory Activity
Research indicates that benzothiazole derivatives can also exhibit anti-inflammatory effects. This compound has been studied for its ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

Case Studies

  • Anticancer Research : A study evaluated the effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability and induction of apoptosis in treated cells compared to controls .
  • Antimicrobial Efficacy : In another study, this compound was tested against biofilm-forming bacteria. It demonstrated a marked reduction in biofilm mass and enhanced susceptibility to conventional antibiotics, suggesting its potential as an adjuvant therapy .
  • Inflammation Models : The anti-inflammatory effects were assessed in animal models of acute inflammation. Treatment with this compound resulted in decreased levels of pro-inflammatory cytokines, indicating its therapeutic potential in inflammatory diseases .

Mechanism of Action

The mechanism of action of S-(2-((6-fluorobenzo[d]thiazol-2-yl)amino)-2-oxoethyl) ethanethioate involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes and proteins involved in cancer cell proliferation and inflammation. For example, it can inhibit the expression of inflammatory factors such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in macrophages . Additionally, it can induce apoptosis and cell cycle arrest in cancer cells .

Comparison with Similar Compounds

Positional Isomerism: 4-Fluoro vs. 6-Fluoro Substitution

  • S-(2-((4-Fluorobenzo[d]thiazol-2-yl)amino)-2-oxoethyl) Ethanethioate (): The 4-fluoro isomer differs in fluorine placement, altering electronic distribution and dipole moments. Both isomers share hazards (e.g., aquatic toxicity, flammability), but differences in metabolic pathways are likely due to substituent positioning.

Trifluoromethyl-Substituted Benzothiazoles ()

  • The acetamide group (vs. ethanethioate) eliminates thioester reactivity, favoring hydrogen-bonding interactions .

Urea-Linked Thiazole Derivatives ()

  • 1f, 1g, 2a, 2b (Table 1) :
    • These compounds feature urea linkages and aryl substituents (e.g., trifluoromethyl, benzyloxy). Their higher melting points (188–207°C) suggest strong intermolecular hydrogen bonding, unlike the ethanethioate group, which may reduce crystallinity .
    • ESI-MS data (e.g., m/z 667.9 for 1f) confirm larger molecular weights compared to the target compound, reflecting extended aryl systems.

Functional Group Variations

Ethanethioate vs. Tetrazole Derivatives ()

  • S-(3-((1-(2-(2-(1H-Tetrazol-5-yl)acetyl)hydrazineyl)-4-(methylthio)-1-oxobutan-2-yl)amino)-2-benzyl-3-oxopropyl) Ethanethioate (15f): The tetrazole moiety introduces acidic protons (pKa ~4.5–5.0), enabling ionic interactions absent in the target compound. Yields (55–76%) and molecular formulas (e.g., C21H29N7O4S for 15f) highlight synthetic challenges compared to simpler benzothiazole derivatives .

Benzoxazole vs. Benzothiazole Core ()

  • BD-1 (S-benzo[d]oxazol-2-yl-2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenylphenylsulfonamido)ethanethioate) :
    • Replacing benzothiazole’s sulfur with oxygen (benzoxazole) reduces aromatic electron density, altering UV-Vis absorption and hydrogen-bonding capacity.
    • The ethanethioate group remains conserved, suggesting shared reactivity in thiol-mediated processes .

Physicochemical and Spectroscopic Comparisons

Compound Name/ID Core Structure Key Substituent(s) Molecular Weight (g/mol) Melting Point (°C) ESI-MS (m/z) Notable Features
Target Compound (6-F) Benzothiazole 6-Fluoro, ethanethioate 294.33 Not reported Not reported High electronegativity at C6
4-Fluoro Analog () Benzothiazole 4-Fluoro, ethanethioate 294.33 Not reported Not reported Altered dipole vs. 6-F isomer
N-(6-Trifluoromethyl... () Benzothiazole 6-CF3, acetamide 260.23 Not reported Not reported Increased lipophilicity
1f () Thiazole-urea Trifluoromethyl, aryl 668.70 198–200 667.9 [M−2HCl+H]+ Urea H-bonding, high mp
15f () Tetrazole-thioester Tetrazole, benzyl 483.60 Not reported Not reported Acidic tetrazole, moderate yield (66%)

Biological Activity

S-(2-((6-fluorobenzo[d]thiazol-2-yl)amino)-2-oxoethyl) ethanethioate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes current research findings on its biological activity, including antibacterial, antifungal, and anticancer properties.

Chemical Structure and Properties

The compound features a thiazole ring which is known for its diverse biological activities. The presence of the fluorine atom in the benzothiazole moiety enhances the lipophilicity and bioactivity of the compound. The structural formula can be represented as:

C12H12FN3O2S\text{C}_{12}\text{H}_{12}\text{F}\text{N}_3\text{O}_2\text{S}

Antimicrobial Activity

Research has indicated that benzothiazole derivatives possess significant antimicrobial properties. For instance, studies have shown that compounds derived from 6-fluorobenzothiazoles exhibit potent antibacterial and antifungal activities. The minimal inhibitory concentration (MIC) for some derivatives was reported as low as 50 μg/mL against various pathogens, indicating high efficacy against microbial infections .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. A notable study evaluated the compound's effects on human cancer cell lines such as SK-Hep-1 (liver), MDA-MB-231 (breast), and NUGC-3 (gastric). The results showed that certain derivatives exhibited moderate to strong inhibition of cell proliferation, with IC50 values in the micromolar range .

The mechanism through which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : Some studies suggest that benzothiazole derivatives inhibit key enzymes involved in cancer cell metabolism.
  • Interference with DNA Synthesis : The compound may disrupt DNA replication in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Certain derivatives have been found to induce oxidative stress in cells, contributing to their anticancer effects .

Case Study 1: Antimicrobial Efficacy

A study published in PMC demonstrated that a series of synthesized 6-fluorobenzothiazole derivatives showed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The most effective compound was identified with an MIC of 25 μg/mL against Staphylococcus aureus and Escherichia coli.

Case Study 2: Anticancer Activity

In another investigation, a derivative of this compound was tested against breast cancer cell lines. The study reported a reduction in cell viability by over 60% at a concentration of 10 μM after 48 hours of treatment, indicating strong potential for further development into an anticancer agent .

Data Summary Table

Biological Activity Tested Concentration Effect Observed Reference
Antibacterial25 μg/mLInhibition of S. aureus
Antifungal50 μg/mLInhibition across tested fungi
Anticancer10 μM60% reduction in viability (MDA-MB-231)
CytotoxicityVariesInduction of apoptosis

Q & A

Q. Experimental Validation :

  • Compare dose-response curves (IC₅₀) of fluorinated vs. non-fluorinated analogs in enzyme inhibition assays.
  • Use ¹⁹F NMR to monitor metabolic stability in hepatic microsomes .

Which spectroscopic techniques are most effective for characterizing this compound?

Level: Basic
Methodological Answer:
Key techniques include:

  • ¹H/¹³C NMR :
    • Thiazole protons resonate at δ 7.3–8.1 ppm (aromatic region). The ethanethioate methyl group appears as a singlet at δ 2.4–2.6 ppm.
    • ¹³C NMR confirms the carbonyl (C=O) at δ 167–170 ppm and thiocarbonyl (C=S) at δ 195–200 ppm .
  • Mass Spectrometry (HRMS) :
    • Molecular ion peaks [M+H]⁺ align with theoretical m/z (e.g., C₁₁H₁₀FN₃O₂S₂: calc. 307.02, obs. 307.03) .
  • HPLC :
    • Purity >95% confirmed using a C18 column (acetonitrile/water gradient, UV detection at 254 nm) .

Data Interpretation Tip : Compare spectra with structurally related compounds (e.g., non-fluorinated analogs) to assign substituent-specific peaks .

What computational methods are used to model interactions between this compound and biological targets?

Level: Advanced
Methodological Answer:

  • Molecular Docking (AutoDock Vina, Schrödinger Suite) :
    • Dock the compound into crystal structures of targets (e.g., M. tuberculosis enoyl-ACP reductase, PDB: 4TZK). Fluorine’s van der Waals interactions with hydrophobic pockets improve binding scores (−9.2 kcal/mol vs. −7.5 kcal/mol for non-fluorinated analogs) .
  • MD Simulations (GROMACS) :
    • Simulate ligand-protein stability over 100 ns. Fluorinated derivatives show lower RMSD (1.8 Å vs. 2.5 Å), indicating stable binding .
  • QSAR Models :
    • Use Hammett constants (σₚ = 0.06 for fluorine) to predict bioactivity. A positive correlation (R² = 0.89) is observed between σₚ and IC₅₀ values .

Validation : Cross-reference computational results with experimental SPR (surface plasmon resonance) binding assays .

How can structural contradictions in synthetic intermediates be resolved during optimization?

Level: Advanced
Methodological Answer:
Common issues and solutions:

  • Byproduct Formation :
    • Unreacted α-bromoacetophenone may form dimers. Monitor via TLC (Rf: 0.6 for product vs. 0.8 for dimer) and adjust stoichiometry (1:1.1 amine:bromide) .
  • Fluorine Displacement :
    • Fluorine may hydrolyze under acidic conditions. Use anhydrous solvents (e.g., DMF) and inert atmospheres (N₂) during acylation .

Q. Analytical Tools :

  • X-ray Crystallography : Resolve ambiguous NOESY correlations (e.g., confirming the thiazole-fluorine orientation) .
  • HPLC-MS : Detect trace impurities (e.g., de-fluorinated byproducts) with a limit of detection (LOD) <0.1% .

What are the common degradation pathways of this compound under physiological conditions?

Level: Advanced
Methodological Answer:

  • Oxidative Degradation :
    • The ethanethioate group is prone to oxidation, forming sulfoxides or sulfones. Monitor via LC-MS (e.g., [M+16]⁺ for sulfoxide) .
  • Hydrolysis :
    • Amide bonds may hydrolyze in serum (pH 7.4, 37°C). Use stability studies with HPLC to track degradation (t₁/₂ = 12–24 hours) .

Q. Mitigation Strategies :

  • Introduce steric hindrance (e.g., methyl groups near the amide) to slow hydrolysis.
  • Formulate as a prodrug (e.g., ester-protected derivatives) to enhance stability .

What are the key considerations for designing analogs with improved pharmacokinetic profiles?

Level: Advanced
Methodological Answer:

  • Lipophilicity (logP) : Optimize using substituents like methyl or methoxy groups to balance solubility (logP <3) and membrane permeability .
  • Metabolic Stability :
    • Replace labile groups (e.g., ethanethioate) with bioisosteres (e.g., trifluoroethyl).
    • Use hepatic microsome assays (human/rat) to identify CYP450-mediated oxidation hotspots .
  • Toxicity :
    • Screen for hERG inhibition (patch-clamp assays) and mutagenicity (Ames test) .

Q. Data-Driven Design :

  • Correlate structural features (e.g., fluorine position) with clearance rates (CL = 15–25 mL/min/kg) from in vivo studies .

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